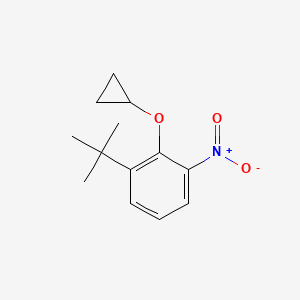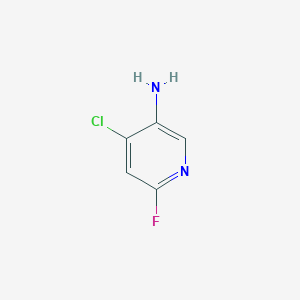
4-Chloro-6-fluoropyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-6-fluoropyridin-3-amine is a heterocyclic compound with the molecular formula C5H4ClFN2. It is a derivative of pyridine, where the hydrogen atoms at positions 4 and 6 are replaced by chlorine and fluorine atoms, respectively.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-fluoropyridin-3-amine typically involves the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with an amine group. Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the desired substituents on the pyridine ring .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis, which allows for better control over reaction conditions and minimizes the formation of by-products. The use of advanced catalytic systems and optimized reaction parameters further enhances the efficiency of the industrial production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-6-fluoropyridin-3-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Cross-Coupling Reactions: Reactions like Suzuki-Miyaura coupling can be used to introduce various substituents on the pyridine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide, potassium fluoride, and other strong bases are commonly used.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are typical.
Cross-Coupling Reactions: Palladium catalysts, boronic acids, and appropriate ligands are used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, which can be further functionalized for specific applications in pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
4-Chloro-6-fluoropyridin-3-amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Chloro-6-fluoropyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its desired therapeutic or biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-3-fluoropyridine: Similar in structure but lacks the amine group, making it less versatile in certain applications.
6-Chloro-4-fluoropyridin-3-amine: An isomer with different substitution patterns, affecting its chemical reactivity and biological activity.
3,5-Dichloro-2,4,6-trifluoropyridine: A more heavily substituted derivative with distinct properties and applications.
Uniqueness
4-Chloro-6-fluoropyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties enhance its reactivity and make it a valuable intermediate in the synthesis of various bioactive compounds .
Eigenschaften
Molekularformel |
C5H4ClFN2 |
|---|---|
Molekulargewicht |
146.55 g/mol |
IUPAC-Name |
4-chloro-6-fluoropyridin-3-amine |
InChI |
InChI=1S/C5H4ClFN2/c6-3-1-5(7)9-2-4(3)8/h1-2H,8H2 |
InChI-Schlüssel |
CBSRFSHEGOBGIG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CN=C1F)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


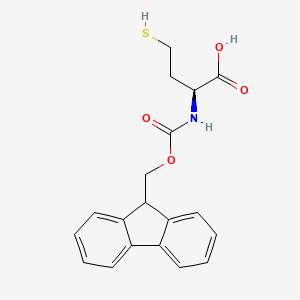
![[2-(Methoxycarbonyl)-6-methylpyridin-4-YL]acetic acid](/img/structure/B14854785.png)
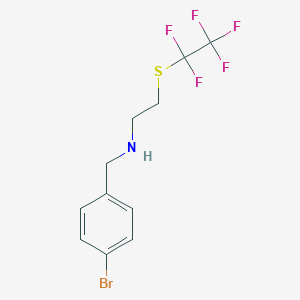
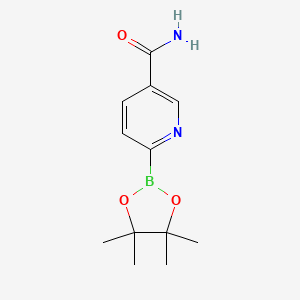
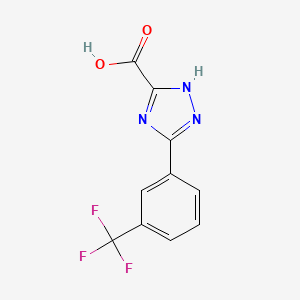

![1-[6-(Chloromethyl)-2-hydroxypyridin-3-YL]ethanone](/img/structure/B14854801.png)
![(1S,12S,14R,15R,16S)-13,15-bis(hydroxymethyl)-16-methyl-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-7-ol](/img/structure/B14854810.png)
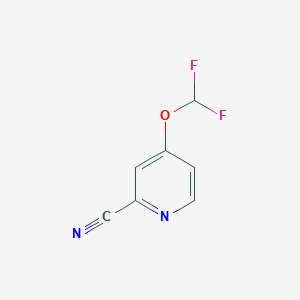
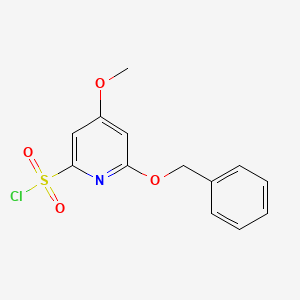

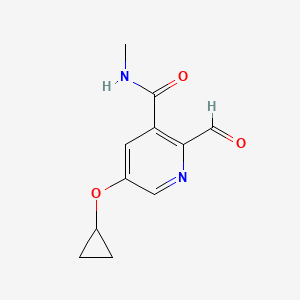
![5-Tert-butyl-1,3-dihydro-2H-imidazo[4,5-B]pyridin-2-one](/img/structure/B14854840.png)
